molecular formula C21H26N4O2S B6459307 3-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one CAS No. 2549029-18-5

3-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No.: B6459307
CAS No.: 2549029-18-5
M. Wt: 398.5 g/mol
InChI Key: YSJNIPFYWRGCCZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a quinazolinone core fused with a methoxy-substituted benzene ring and a piperidine-thiazole moiety. The quinazolinone scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and anticancer research . Applications in drug discovery are hypothesized due to structural parallels with kinase inhibitors and modulators of cellular signaling pathways .

Properties

IUPAC Name

3-[[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c1-14-20(28-15(2)23-14)12-24-8-6-16(7-9-24)11-25-13-22-19-10-17(27-3)4-5-18(19)21(25)26/h4-5,10,13,16H,6-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJNIPFYWRGCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The compound shares key structural motifs with other heterocyclic systems, such as thiazolidinones and pyrazole derivatives. Below is a comparative analysis:

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound Quinazolinone-thiazole Methoxybenzene, piperidine, dimethylthiazole ~453.5 (calculated) Kinase inhibition, anticancer agents
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone-pyrazole Diphenylpyrazole, phenethyl, thioxo 497.63 Antimicrobial, anti-inflammatory
7-Methoxy-3,4-dihydroquinazolin-4-one derivatives (hypothetical) Quinazolinone Methoxybenzene, alkyl/aryl substituents ~250–400 Antiviral, CNS modulators

Key Observations :

  • In contrast, the thiazolidinone-pyrazole analogue in exhibits broader antimicrobial activity due to its thioxo group and aromatic substituents.
  • Solubility : The methoxy group in the target compound may improve water solubility compared to purely aromatic analogues (e.g., diphenylpyrazole in ), which are more lipophilic.
Mechanistic and Computational Comparisons
  • Lumping Strategy: Organic compounds with similar backbones (e.g., quinazolinones, thiazoles) are often grouped using lumping strategies to predict reactivity or pharmacokinetics . For instance, the target compound’s dimethylthiazole and methoxy groups could be lumped with other electron-deficient heterocycles to model metabolic stability.
  • Drug Development Context : The compound’s 3D structure refinement (via SHELXL ) and evaluation in vascularized microenvironments (as in ) are critical for optimizing its efficacy in physiological models.

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